REACTION_CXSMILES
|
NC1C=C(C([NH:23][CH2:24][CH2:25]CCCCCCCC)=O)C=C(C(NCCCCCCCCCC)=O)C=1.Br[CH2:35][C:36]([O:38][CH3:39])=[O:37].[I-].[Na+].[C:42](=O)([O-])[O-:43].[K+].[K+].CN(C=[O:52])C>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH3:39][O:38][C:36](=[O:37])[CH2:35][NH:23][CH2:24][C:25]([O:43][CH3:42])=[O:52] |f:2.3,4.5.6,8.9|
|
Name
|
5-amino-N,N'-didecyl-1,3-benzenedicarboxamide
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=C(C1)C(=O)NCCCCCCCCCC)C(=O)NCCCCCCCCCC
|
Name
|
|
Quantity
|
31 mL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OC
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.32 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated at 100° for 67 hours
|
Duration
|
67 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated on the oil pump and 100 ml of saturated NaHCO3 solution
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the extract was washed with 10% sodium bisulfite solution
|
Type
|
EXTRACTION
|
Details
|
The dried extract
|
Type
|
CONCENTRATION
|
Details
|
was concentrated at reduced pressure to an oil which
|
Type
|
CUSTOM
|
Details
|
was purified by HPLC
|
Type
|
CUSTOM
|
Details
|
The combined pure fractions were crystallized from methanol-water
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CNCC(=O)OC)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.2 g | |
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |